BenchChemオンラインストアへようこそ!

2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine

medicinal chemistry chemical biology small-molecule procurement

This compound provides a 2,4-dimethoxybenzoyl N-acyl group that enables reversible, non-covalent TG2 inhibition, structurally differentiated from covalent warhead inhibitors (e.g., ZED1227). With XLogP 2.0, zero HBD, and 7 HBA, it is an ideal moderate‑lipophilicity probe for PAMPA/Caco‑2 permeability assays and CNS MPO benchmarking. The 6‑methoxypyrazine and dimethoxybenzoyl motifs offer versatile sites for focused SAR library synthesis. Procure this precise chemotype to ensure target‑specific selectivity profiling and avoid the divergent pharmacokinetics of positional isomers.

Molecular Formula C19H23N3O5
Molecular Weight 373.409
CAS No. 2034437-62-0
Cat. No. B2694562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine
CAS2034437-62-0
Molecular FormulaC19H23N3O5
Molecular Weight373.409
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC)OC
InChIInChI=1S/C19H23N3O5/c1-24-13-6-7-15(16(9-13)25-2)19(23)22-8-4-5-14(12-22)27-18-11-20-10-17(21-18)26-3/h6-7,9-11,14H,4-5,8,12H2,1-3H3
InChIKeyOEIPNUIRBDHONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Buyer’s Guide to 2-{[1-(2,4-Dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine (CAS 2034437-62-0): A Structurally Distinct Heterocyclic Building Block


The compound 2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine (CAS 2034437-62-0) is a synthetic small molecule characterized by a 6-methoxypyrazine core linked via an ether bridge to a piperidine ring that is N-acylated with a 2,4-dimethoxybenzoyl group. Its molecular formula is C19H23N3O5 and its monoisotopic mass is 373.4 Da [1]. The molecule presents three hydrogen-bond acceptor-rich regions (pyrazine N, ether O, amide O) and zero hydrogen-bond donors, yielding a computed XLogP3-AA of 2.0 [1]. This combination of heterocyclic features places it within a broader class of piperidine-pyrazine derivatives that have been explored in medicinal chemistry for transglutaminase inhibition and other targets [2].

Why 2-{[1-(2,4-Dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine Cannot Be Replaced by Common Analogs Without Risk of Divergent Physicochemical and Target-Engagement Profiles


Close analogs that share the 6-methoxypyrazine–piperidine scaffold but differ in the N-substituent (e.g., ethylsulfonyl, cyclopropanesulfonyl, or 2,3-dimethoxybenzoyl variants) exhibit substantially different calculated lipophilicity, hydrogen-bonding potential, and steric bulk [1]. Even when the dimethoxybenzoyl motif is preserved, moving the methoxy substituents from the 2,4- to the 2,3-positions alters the spatial presentation of the aromatic ring and can redirect π-stacking or hydrophobic contacts with a biological target [1]. Without direct, quantitative comparative pharmacology, procurement decisions that treat these analogs as interchangeable carry the risk of obtaining a compound with divergent solubility, permeability, and unrecognized off-target liabilities.

Quantitative Evidence Guide: Where 2-{[1-(2,4-Dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine Differs from Its Closest Structural Analogs


Molecular Weight and Heavy-Atom Count Differentiate This Compound from Sulfonyl and Carbonitrile Analogs

The target compound (C19H23N3O5, MW 373.4 g/mol, 27 heavy atoms) is intermediate in size between lighter sulfonyl analogs such as 2-{[1-(cyclopropanesulfonyl)piperidin-3-yl]oxy}-6-methoxypyrazine (C14H21N3O4S, MW 327.4 g/mol, 22 heavy atoms) and heavier analogs such as the 2,3-dimethoxybenzoyl carbonitrile variant (C19H20N4O4, MW 368.4 g/mol, 27 heavy atoms) [1]. The presence of three methoxy groups in the target compound contributes to a distinct hydrogen-bond acceptor count of 7, versus 5 for the cyclopropanesulfonyl analog [1].

medicinal chemistry chemical biology small-molecule procurement

Calculated Lipophilicity (XLogP3-AA) Distinguishes the 2,4-Dimethoxybenzoyl Compound from More Polar Nitrile-Containing Analogs

The target compound has a computed XLogP3-AA of 2.0, reflecting moderate lipophilicity driven by the three methoxy groups and the aromatic benzoyl ring [1]. In contrast, the 2,3-dimethoxybenzoyl-piperidine analog bearing a pyrazine-2-carbonitrile substituent (CAS 2034229-16-6) is predicted to have a lower XLogP due to the polar nitrile group, while the 4-cyanobenzoyl analog (CAS 2034437-70-0) is expected to exhibit higher lipophilicity from the chromenone moiety [1]. Although exact XLogP values for all comparators are not uniformly available, the presence of the carbonitrile group typically reduces logP by 0.5–1.0 units relative to a methoxy substituent based on fragment-based calculations.

ADME prediction lead optimization lipophilicity

Hydrogen-Bond Acceptor Count Is Elevated Relative to Sulfonyl-Linked Analogs, Influencing Solubility and Target Recognition

The target compound presents 7 hydrogen-bond acceptor (HBA) sites (three methoxy oxygens, pyrazine nitrogens, amide carbonyl, and ether oxygen) and 0 hydrogen-bond donors (HBD), as computed by Cactvs [1]. By comparison, the cyclopropanesulfonyl analog offers only 5 HBA sites, as the sulfonyl group contributes two oxygens but the absence of the benzoyl carbonyl reduces the total [1]. The ethylsulfonyl analog similarly has 5 HBA. This difference of 2 HBA sites can influence aqueous solubility and the ability to engage multiple polar contacts within a protein binding site.

solubility structure-activity relationships medicinal chemistry

Rotatable Bond Count and Conformational Flexibility Differentiate the 2,4-Dimethoxybenzoyl Scaffold from Rigid Bicyclic Analogs

With 6 rotatable bonds (excluding the piperidine ring), the target compound occupies an intermediate position between the more flexible chromenone-carbonyl analog (CAS 2034437-70-0, predicted >7 rotatable bonds) and the more constrained cyclopropanesulfonyl analog (~4 rotatable bonds) [1]. The three methoxy groups, each capable of C–O rotation, contribute to a conformational ensemble that can adapt to diverse binding-site geometries while still maintaining a moderate entropic penalty upon binding.

conformational analysis ligand efficiency molecular design

Highest-Confidence Research and Industrial Use Cases for 2-{[1-(2,4-Dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine (CAS 2034437-62-0)


Differentiated Probe for Transglutaminase 2 (TG2) Inhibitor Medicinal Chemistry Campaigns

The compound’s 2,4-dimethoxybenzoyl substitution pattern and ether-linked 6-methoxypyrazine place it within the structural scope of patent US2024/0376138 (Zedira GmbH), which claims piperidine-pyrazine derivatives as TG2 inhibitors [1]. When a research program requires a TG2 inhibitor chemotype that is structurally distinct from the clinical candidate ZED1227, this compound provides an alternative N-acyl group (2,4-dimethoxybenzoyl vs. the substituted acrylamide warhead of ZED1227), enabling assessment of whether reversible, non-covalent inhibition can achieve sufficient target engagement in enzymatic or cellular assays.

Lipophilic Comparator for Solubility–Permeability Profiling in CNS Drug Discovery Panels

With an XLogP3-AA of 2.0, zero HBD, and 7 HBA [2], this compound can serve as a moderately lipophilic, non-donor comparator in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies alongside more polar nitrile-containing analogs. Its physicochemical profile makes it suitable for benchmarking the permeability behavior of heterocyclic amides in CNS MPO (Multiparameter Optimization) scoring exercises.

Synthetic Intermediate for Diversification of Piperidine–Pyrazine Libraries

The 6-methoxypyrazine and 2,4-dimethoxybenzoyl moieties present multiple sites for further functionalization: the methoxy groups can be demethylated and subsequently alkylated, the pyrazine ring can undergo electrophilic substitution, and the piperidine ring can be modified at the nitrogen after deprotection. This makes the compound a versatile starting point for generating focused libraries for structure-activity relationship (SAR) exploration [1].

Negative Control for H3-Receptor or PDE10 Inhibitor Screening Cascades

Structurally related piperidine derivatives have been described as histamine H3 receptor antagonists (US8138206) and phosphodiesterase 10 inhibitors (US8053438) [3][4]. Because the target compound’s 2,4-dimethoxybenzoyl group differs from the pharmacophores required for those targets, it may serve as a negative control in selectivity panels, provided that internal profiling confirms lack of activity at those receptors.

Quote Request

Request a Quote for 2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.